Methyl 4-isobutylbenzoate

Overview

Description

Methyl 4-isobutylbenzoate, also known as benzoic acid, 4-(2-methylpropyl)-, methyl ester, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a colorless liquid with a pleasant odor, commonly used in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isobutylbenzoate can be synthesized through the esterification of 4-isobutylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isobutylbenzoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form 4-isobutylbenzoic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

- Oxidation yields 4-isobutylbenzoic acid.

- Reduction yields 4-isobutylbenzyl alcohol.

- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-isobutylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the manufacture of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-isobutylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Methyl benzoate: Similar in structure but lacks the isobutyl group.

Ethyl 4-isobutylbenzoate: Similar but with an ethyl ester group instead of a methyl ester group.

4-isobutylbenzoic acid: The carboxylic acid counterpart of methyl 4-isobutylbenzoate.

Uniqueness: this compound is unique due to its specific ester group and the presence of the isobutyl substituent, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

Methyl 4-isobutylbenzoate (MIBB) is an organic compound that belongs to the family of benzoates. Its biological activity has been a subject of interest due to its potential applications in agriculture, medicine, and industry. This article explores the biological effects of MIBB, focusing on its insecticidal properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

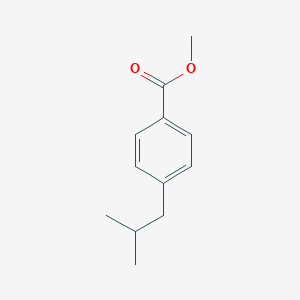

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- IUPAC Name : Methyl 4-(2-methylpropyl)benzoate

The compound exhibits a benzoate structure with an isobutyl group attached, influencing its solubility and biological interactions.

Insecticidal Activity

MIBB has shown promising insecticidal properties. Research indicates that compounds within the benzoate family can act as effective insecticides by disrupting the nervous system of target pests.

- Mechanism of Action : MIBB may interfere with neurotransmitter activity, particularly affecting cholinesterase enzymes in insects, leading to paralysis and death . This mode of action is similar to that observed in other methylated benzoates.

Case Studies

- Study on Aphids : A study demonstrated that MIBB significantly reduced the fecundity and longevity of Aphis gossypii, a common agricultural pest. The treatment resulted in prolonged developmental durations for immature instars compared to untreated controls .

- Honeybee Impact : Another investigation revealed that increasing concentrations of MIBB adversely affected honeybee flight ability, suggesting potential risks to beneficial insect populations when used in agricultural settings .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of MIBB in human cell lines.

- Cell Viability Tests : In vitro studies using human kidney and neuronal cells indicated that MIBB at concentrations below 5.5 mM exhibited minimal cytotoxic effects, with less than 15% reduction in cell viability . However, higher concentrations (above 5.5 mM) led to significant reductions in cell viability, particularly in HEK293 cells where approximately 80% viability loss was noted at 11 mM .

Summary of Cytotoxicity Findings

| Cell Line | Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| HEK293 | 5.5 | <15 |

| HEK293 | 11 | ~80 |

| CACO2 | 3.7 | ~30 |

| CACO2 | 7.3 | >90 |

Potential Therapeutic Applications

Beyond its insecticidal properties, MIBB's biological activity suggests potential therapeutic applications:

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial effects against various pathogens. MIBB may exhibit similar properties, warranting further research into its use as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that methylated benzoates can modulate inflammatory pathways, indicating potential for use in treating inflammatory diseases.

Safety Profile and Toxicological Data

The safety assessment of MIBB includes evaluations of dermal irritation and systemic toxicity:

- Dermal Irritation : Studies indicate that high concentrations of methyl benzoate derivatives can cause skin irritation upon dermal exposure .

- Toxicological Data : The oral LD50 values for related compounds range from approximately 2170 mg/kg for rabbits to higher values for other species, suggesting a moderate toxicity profile .

Properties

IUPAC Name |

methyl 4-(2-methylpropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGMWMARQCXWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.